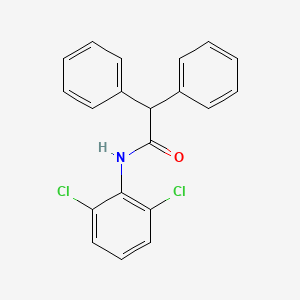

N-(2,6-dichlorophenyl)-2,2-diphenylacetamide

Description

Overview of N-substituted Amides in Contemporary Chemical and Biological Research

N-substituted amides are a cornerstone of modern medicinal chemistry and drug discovery. The amide functional group is a bioisostere for the ester group, offering enhanced stability against hydrolysis, a critical attribute for orally administered drugs. The ability to readily modify the substituents on both the nitrogen and carbonyl carbon allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its binding affinity to biological targets, solubility, and metabolic stability.

In the realm of materials science, N-substituted amides are fundamental building blocks for a variety of polymers, including nylons and polyamides, prized for their exceptional strength and thermal stability. The hydrogen bonding capabilities of the amide linkage play a crucial role in defining the secondary and tertiary structures of these polymers, dictating their macroscopic properties.

Furthermore, N-substituted amides serve as versatile intermediates in organic synthesis. The amide bond can be formed through a variety of reliable and high-yielding coupling reactions, making it a strategic linkage in the construction of complex molecular architectures. The reactivity of the amide group itself, though generally low, can be modulated to participate in a range of chemical transformations.

Historical Development and Initial Academic Investigations Pertaining to N-(2,6-dichlorophenyl)-2,2-diphenylacetamide and Related Structures

The historical roots of N-substituted amides in medicinal chemistry can be traced back to the late 19th century with the discovery of acetanilide (N-phenylacetamide) as one of the first synthetic antipyretic and analgesic drugs. nih.govresearchgate.net This discovery, born out of the burgeoning coal tar industry, marked a pivotal moment in the transition from natural product-based remedies to synthetic pharmaceuticals. nih.gov Acetanilide's success spurred further research into its derivatives, leading to the development of phenacetin (N-(4-ethoxyphenyl)acetamide), which exhibited an improved therapeutic profile. nih.gov These early investigations laid the groundwork for the systematic exploration of structure-activity relationships in N-aryl amides.

While specific early academic investigations into this compound are not prominently documented in readily accessible historical literature, the development of related structural motifs provides a relevant timeline. The synthesis of N-(2,6-disubstituted phenyl) amides gained traction as chemists sought to understand the impact of ortho-substitution on the conformation and biological activity of the anilide ring. The presence of bulky substituents at the 2 and 6 positions of the phenyl ring, such as chlorine atoms, can significantly restrict the rotation around the N-aryl bond, leading to a more defined three-dimensional structure. This conformational constraint can be advantageous for optimizing interactions with specific biological targets.

The diphenylacetamide moiety, on the other hand, has been explored in various contexts, including as a scaffold for anticonvulsant agents. researchgate.net The synthesis of N,N-diphenylacetamide and its derivatives has been a subject of interest for their potential biological activities and as intermediates in the synthesis of other complex molecules. nih.gov The combination of the N-(2,6-dichlorophenyl) group with the 2,2-diphenylacetamide scaffold represents a confluence of these historical research streams, aiming to create molecules with unique steric and electronic properties for potential pharmacological applications.

Current Research Significance and Unresolved Questions Surrounding this compound in Scholarly Discourse

Direct and extensive scholarly discourse specifically focused on this compound is limited in the current body of scientific literature. However, the significance of its structural components allows for informed speculation on its potential areas of research interest and the unresolved questions that may surround it.

The N-(2,6-dichlorophenyl) moiety is a key feature in several biologically active compounds. For instance, it is a component of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, where the dichlorinated ring plays a crucial role in its cyclooxygenase (COX) inhibitory activity. archivepp.com The steric hindrance provided by the ortho-chloro substituents is thought to contribute to the selective binding to the COX enzymes. Therefore, a primary area of interest for this compound would be the investigation of its potential anti-inflammatory and analgesic properties.

Furthermore, the diphenylacetamide core structure is present in molecules that have been investigated for their activity on the central nervous system. For example, some diphenylacetamide derivatives have been synthesized and evaluated as anticonvulsants. researchgate.net This raises the question of whether this compound might exhibit similar neurological effects.

A significant unresolved question is the precise three-dimensional conformation of this compound and how this conformation influences its potential biological activity. Spectroscopic and crystallographic studies would be essential to elucidate its solid-state and solution-phase structures. Understanding the preferred orientation of the dichlorophenyl and diphenylmethyl groups relative to the amide plane is critical for computational modeling and rational drug design.

Another area ripe for investigation is the development of efficient and scalable synthetic routes to this compound. While general methods for amide bond formation are well-established, optimizing the synthesis for this specific, sterically demanding combination of reactants could present unique challenges.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dichlorophenyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2NO/c21-16-12-7-13-17(22)19(16)23-20(24)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,18H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTVMZKSYATBQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for the Preparation of N-(2,6-dichlorophenyl)-2,2-diphenylacetamide

The synthesis of this compound is primarily achieved through the formation of an amide bond, a cornerstone reaction in organic chemistry. The principal precursors for this compound are 2,6-dichloroaniline (B118687) and diphenylacetic acid or its activated derivatives.

Amide Bond Formation Strategies: Classical and Modern Approaches

The construction of the amide linkage in this compound can be accomplished via several established methods, ranging from classical reactions to more modern coupling techniques.

Classical Approach: Acyl Chloride Method A traditional and robust method for amide synthesis involves the reaction of an amine with an acyl chloride. In this context, diphenylacetic acid would first be converted to its more reactive derivative, diphenylacetyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting diphenylacetyl chloride is then reacted with 2,6-dichloroaniline. A non-nucleophilic base, for instance, pyridine (B92270) or triethylamine (B128534), is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction towards completion. A similar strategy is employed in the synthesis of 2-chloro-N,N-diphenylacetamide, where diphenylamine (B1679370) is reacted with chloroacetyl chloride. researchgate.netorientjchem.org

Modern Approach: Direct Carboxylic Acid-Amine Coupling Contemporary organic synthesis often favors direct coupling methods that avoid the pre-activation of the carboxylic acid into a more hazardous acyl chloride. These methods utilize specific reagents known as coupling agents to facilitate the amide bond formation directly between the carboxylic acid and the amine. For the synthesis of this compound and its analogs, a widely used method involves reacting diphenylacetic acid with the corresponding aniline (B41778) derivative in the presence of a carbodiimide (B86325) coupling agent. nih.govnih.govresearchgate.net

A common reagent for this purpose is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC or EDAC). The reaction is typically performed in an aprotic solvent, such as dichloromethane (B109758) (DCM), and in the presence of a base like triethylamine (TEA) at reduced temperatures to control the reaction rate and minimize side reactions. nih.govnih.gov

Reaction Scheme: Diphenylacetic acid + 2,6-dichloroaniline --(EDC, TEA, DCM)--> this compound

This direct coupling approach is often preferred due to its milder reaction conditions and the generation of a water-soluble urea (B33335) byproduct from the EDC, which simplifies the purification of the final product.

Role of Precursors and Intermediate Reactants in Synthetic Efficiency

The efficiency and yield of the synthesis of this compound are critically dependent on the quality of the precursors and the strategic selection of reagents.

Coupling Agents and Additives: In direct coupling methods, the choice of coupling agent is crucial. Carbodiimides like EDC are effective, but additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be included. These additives react with the activated carboxylic acid intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and more efficiently aminolyzed, often leading to higher yields and purer products.

Base: The role of the base (e.g., triethylamine) is to neutralize the acidic byproducts generated during the reaction. nih.gov In the EDC coupling method, it neutralizes the hydrochloride salt of the amine if it is used as such, and any acids formed. In the acyl chloride method, it scavenges the HCl produced. Efficient neutralization is essential to prevent the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.

Solvent: The choice of solvent, typically an aprotic solvent like dichloromethane or dimethylformamide (DMF), is important for dissolving the reactants and facilitating the reaction while remaining inert to the reaction conditions.

The synthesis of related compounds, such as the drug Diclofenac, highlights the importance of key intermediates. In some synthetic routes for Diclofenac, an essential intermediate is N-(2,6-dichlorophenyl)-N-phenylaniline, which is subsequently acylated with chloroacetyl chloride. google.comnih.gov This underscores how the core N-(2,6-dichlorophenyl)aniline structure serves as a vital building block in the synthesis of a range of more complex molecules.

Novel and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net These principles can be applied to the synthesis of this compound to enhance its environmental sustainability.

Key Green Chemistry Strategies:

Solvent Selection: Traditional syntheses often use chlorinated solvents like dichloromethane. nih.govnih.gov Green chemistry promotes the use of safer, more environmentally benign solvents such as ethyl acetate (B1210297), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME). In some cases, solvent-free reactions or reactions in water are also explored. mdpi.com

Atom Economy: The concept of atom economy focuses on maximizing the incorporation of all materials from the starting materials into the final product. Direct amidation reactions, especially those that are catalytically driven, often have a higher atom economy than methods requiring stoichiometric activating agents, which generate significant waste. unimi.it

Catalytic Methods: Replacing stoichiometric reagents (like EDC) with catalytic alternatives is a core goal of green chemistry. researchgate.net Research into direct amidation reactions catalyzed by boric acid, zirconium, or other metal catalysts is an active area. These catalytic methods can reduce waste and often operate under milder conditions.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasound, can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Microwave-assisted synthesis, in particular, has been shown to accelerate a wide range of organic reactions, including amide bond formation.

While specific literature detailing a "green" synthesis of this compound is not extensively available, the application of these established green chemistry principles offers a clear path toward developing more sustainable manufacturing processes for this compound.

Derivatization Strategies for Structural Modification and Analog Generation

The generation of structural analogs of this compound is a key strategy for exploring structure-activity relationships in various chemical and pharmaceutical research contexts. Derivatization typically focuses on modifying the phenyl rings of the molecule.

Modification of the Phenyl Rings

Modification of the phenyl rings is most efficiently achieved by utilizing appropriately substituted precursors during the synthesis rather than by attempting to modify the final product directly.

Modification of the N-phenyl Ring: To create analogs with different substitution patterns on the aniline-derived ring, one would replace 2,6-dichloroaniline with other substituted anilines. This approach allows for the introduction of a wide variety of functional groups at different positions.

Modification of the Diphenylmethyl Rings: To alter the two phenyl rings on the acetamide (B32628) portion of the molecule, one would start with a substituted diphenylacetic acid. For example, using 4,4'-dimethoxydiphenylacetic acid would result in an analog with methoxy (B1213986) groups on both phenyl rings.

The table below presents a series of N-phenyl-2,2-diphenylacetamide analogs, illustrating how the choice of the aniline precursor dictates the substitution pattern on the N-phenyl ring.

| Compound Name | Aniline Precursor | Reference |

|---|---|---|

| N-(2,6-dimethylphenyl)-2,2-diphenylacetamide | 2,6-dimethylaniline | nih.govamanote.com |

| N-(3,4-difluorophenyl)-2,2-diphenylacetamide | 3,4-difluoroaniline | nih.gov |

| N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide | 3-chloro-4-fluoroaniline | nih.gov |

| N-(4-chlorophenyl)-2,2-diphenylacetamide | 4-chloroaniline | researchgate.net |

This synthetic strategy of varying the precursors is a powerful and efficient method for creating a library of analogs for further study.

Alterations at the Acetamide Core

Modifications to the acetamide core of this compound can lead to derivatives with altered physicochemical properties and biological activities. Key alterations include the conversion of the carbonyl group to a thiocarbonyl group and the introduction of substituents at the α-carbon.

Thioamide Derivatives: The conversion of the amide functionality to a thioamide is a common strategy to modulate the electronic and steric properties of a molecule. This transformation can be effectively achieved using thionating agents such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgorganic-chemistry.org The reaction typically involves heating the parent amide with Lawesson's reagent in an anhydrous solvent like toluene (B28343). rsc.org This process, known as thionation, replaces the carbonyl oxygen with sulfur. While effective, the purification of the resulting thioamide can be challenging due to the presence of phosphorus-containing byproducts. rsc.org

α-Substituted Derivatives: The introduction of functional groups at the carbon atom alpha to the carbonyl group can provide points for further derivatization or influence the molecule's conformation and binding interactions.

α-Hydroxy Derivatives: The synthesis of α-hydroxy-N-(2,6-dichlorophenyl)-2,2-diphenylacetamide can be approached through the oxidation of a corresponding enolate intermediate. However, direct hydroxylation can be challenging. An alternative route involves the use of 2-hydroxy-2,2-diphenylacetic acid as a starting material for the amidation reaction with 2,6-dichloroaniline.

α-Amino Derivatives: Similarly, the introduction of an amino group at the α-position can be accomplished by starting with α-amino-2,2-diphenylacetic acid or through the nucleophilic substitution of an α-halo-N-(2,6-dichlorophenyl)-2,2-diphenylacetamide precursor. The synthesis of related 2-substituted amino-N,N-diphenylacetamides has been reported by reacting 2-chloro-N,N-diphenylacetamide with various amines in the presence of a base like triethylamine. researchgate.net

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound is a widely used strategy in drug discovery to explore new chemical space and modulate pharmacological properties.

Pyrazole (B372694) and Triazole Derivatives: Pyrazoles and triazoles are common five-membered aromatic heterocycles known for their presence in a wide range of biologically active compounds. The synthesis of derivatives of N-(2,6-dichlorophenyl)acetamide bearing these moieties often involves multi-step sequences. For instance, a rhodanine-pyrazoline hybrid molecule has been synthesized starting from a 2-(2,6-dichlorophenylamino)-phenylacetamide fragment, which is structurally related to the target compound. organic-chemistry.org The general synthesis of pyrazole sulfonamides can involve the reaction of a pyrazole-4-sulfonyl chloride with an appropriate amine. nih.gov Similarly, 1,2,3-triazoles can be synthesized via the 1,3-dipolar cycloaddition of azides with alkynes, a reaction often catalyzed by copper(I) salts. mdpi.com A general route to introduce a triazole moiety involves reacting a 2-chloro-N-substituted phenylacetamide with a pre-formed aminotriazole in a suitable solvent like dioxane in the presence of a base. mdpi.com

Thiazole and Benzimidazole (B57391) Derivatives: Thiazole and benzimidazole rings are other important heterocyclic systems. The synthesis of N-substituted acetamide derivatives bearing a benzimidazole moiety has been achieved by reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) in the presence of a base. researchgate.net This approach provides a versatile method for introducing this heterocyclic system.

A variety of synthetic routes can be envisioned for incorporating these heterocycles into the this compound scaffold, often involving the initial preparation of a functionalized acetamide precursor followed by a cyclization or coupling reaction to form the desired heterocyclic ring.

Optimization of Reaction Conditions and Yield for Laboratory-Scale Synthesis

The laboratory-scale synthesis of this compound typically involves the amidation of 2,2-diphenylacetic acid with the sterically hindered amine, 2,6-dichloroaniline. The efficiency of this reaction is often hampered by the low nucleophilicity of the aniline due to the two ortho-chloro substituents. Therefore, optimization of the reaction conditions is crucial to achieve satisfactory yields.

Coupling Reagents: Standard peptide coupling reagents are often employed to facilitate the amide bond formation. The choice of coupling reagent and additives can significantly impact the reaction yield. For sterically hindered amino acids and anilines, the use of benzotriazole-based activation methods has been shown to be effective. nih.gov

Catalytic Methods: Direct catalytic amidation of carboxylic acids with amines is an atom-economical and environmentally benign alternative to traditional methods that use stoichiometric activating agents. Various catalysts based on boron, titanium, and nickel have been developed for direct amidation reactions. nih.govcatalyticamidation.infosci-hub.se For instance, NiCl₂ has been reported as an effective catalyst for the amidation of phenylacetic acid derivatives with benzylamines. nih.gov However, the high temperatures often required for these catalytic systems might not be suitable for all substrates.

Solvent and Base Selection: The choice of solvent and base is also critical. Aprotic solvents such as toluene or dimethylformamide (DMF) are commonly used. nih.govgoogle.com The addition of a non-nucleophilic base can be necessary to neutralize the acid formed during the reaction when starting from an acyl chloride.

Reaction Monitoring and Purification: Thin-layer chromatography (TLC) is a standard technique to monitor the progress of the reaction. Upon completion, the product is typically isolated and purified by recrystallization or column chromatography.

Below is a table summarizing various reported conditions for related amidation reactions, which can serve as a starting point for optimizing the synthesis of this compound.

| Catalyst/Reagent | Amine | Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| NiCl₂ (10 mol%) | Benzylamine | Phenylacetic acid | Toluene | 110 | 85-95 | nih.gov |

| B(OCH₂CF₃)₃ | Various amines | Various carboxylic acids | tert-Butyl Acetate | 100 | 70-98 | catalyticamidation.info |

| Ti(OiPr)₄ | Benzylamine | Phenylacetic acid | - | 100 | 91 | sci-hub.se |

| None (Thermal) | Various amines | Phenylacetic acid | Toluene | 110 | 45-93 | sci-hub.se |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Analysis of N-(2,6-dichlorophenyl)-2,2-diphenylacetamide and its Congeners

While the specific crystal structure for this compound is not extensively detailed in the available literature, a comprehensive analysis of its close congeners provides a robust model for its structural properties. By examining related compounds such as N-(4-chlorophenyl)-2,2-diphenylacetamide and N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, key features of the molecule's conformation and supramolecular architecture can be reliably inferred.

In the congener N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, the dihedral angle between the two phenyl rings of the diphenylacetyl moiety is 82.59 (7)°. nih.gov The dimethyl-substituted benzene (B151609) ring is also substantially twisted relative to these phenyl rings, forming dihedral angles of 52.86 (4)° and 49.65 (5)°. nih.gov A similar perpendicular arrangement is observed in N-(4-chlorophenyl)-2,2-diphenylacetamide, where the dihedral angle between its two phenyl rings is 87.17 (9)°. researchgate.net The chloro-substituted ring in this molecule is nearly perpendicular to the two phenyl rings, with dihedral angles of 87.33 (9)° and 88.69 (9)°. researchgate.net This pronounced non-planar conformation is a recurring feature in this class of compounds, minimizing steric repulsion between the bulky aromatic systems. Given the presence of two ortho-chloro substituents, it is expected that this compound would adopt a similarly twisted conformation.

| Compound | Dihedral Angle Between Phenyl Rings of Diphenylacetyl Group (°) | Dihedral Angles Between N-Aryl Ring and Diphenylacetyl Phenyl Rings (°) |

|---|---|---|

| N-(2,6-dimethylphenyl)-2,2-diphenylacetamide | 82.59 (7) nih.gov | 52.86 (4) and 49.65 (5) nih.gov |

| N-(4-chlorophenyl)-2,2-diphenylacetamide | 87.17 (9) researchgate.net | 87.33 (9) and 88.69 (9) researchgate.net |

The packing of these molecules within the crystal lattice is governed by a network of specific non-covalent interactions. Hydrogen bonds and C-H···π interactions are the primary forces directing the supramolecular assembly.

A consistent feature in the crystal structures of related amides is the formation of chains via intermolecular N—H···O hydrogen bonds. nih.govresearchgate.net In N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, these interactions link molecules into an infinite C(4) chain along the c-axis. nih.gov Similarly, molecules of N-(4-chlorophenyl)-2,2-diphenylacetamide are connected into chains parallel to the c-axis by these N—H···O bonds. researchgate.net This hydrogen bonding motif is a robust feature that is highly likely to be present in the crystal lattice of this compound.

In addition to classical hydrogen bonding, weaker C—H···π interactions play a significant role in stabilizing the crystal packing. In N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, a C—H bond from one molecule interacts with the π-system of a phenyl ring on an adjacent molecule. nih.gov The crystal packing of N-(4-chlorophenyl)-2,2-diphenylacetamide is also further stabilized by weak C—H···π interactions involving the chloro-substituted ring. researchgate.net Intramolecular hydrogen bonds, such as a C—H···O interaction that forms an S(6) ring motif, have also been observed, contributing to the conformational stability of the individual molecules. researchgate.net

| Compound | Interaction | D-H···A | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-2,2-diphenylacetamide | Intermolecular | N1—H1N1···O1 | 2.8207 (16) nih.gov | 163.2 (17) nih.gov |

| N-(4-chlorophenyl)-2,2-diphenylacetamide | Intermolecular | N1—H1N1···O1 | 2.8598 (19) researchgate.net | 157 (2) researchgate.net |

| N-(4-chlorophenyl)-2,2-diphenylacetamide | Intramolecular | C1—H1A···O1 | 3.202 (3) researchgate.net | 123 researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization for Detailed Structural Assignment

The ¹H NMR spectrum of this compound is expected to show several distinct signals corresponding to the different types of protons in the molecule.

Diphenylmethyl Proton (-CHPh₂): A single proton is attached to the carbon between the two phenyl rings. This methine proton would likely appear as a singlet at a distinct chemical shift, deshielded by the adjacent carbonyl group and aromatic rings.

Diphenylacetyl Aromatic Protons: The ten protons on the two phenyl rings of the diphenylacetyl group would appear in the aromatic region of the spectrum. Due to their chemical equivalence in many solvents, they may present as a complex multiplet or a single, broad peak.

2,6-Dichlorophenyl Aromatic Protons: The three protons on the dichlorinated phenyl ring are in a unique chemical environment. They would produce a characteristic pattern in the aromatic region, typically consisting of a triplet for the para-proton and a doublet for the two meta-protons, reflecting their coupling relationships.

Amide Proton (-NH-): The amide proton signal is often broad and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would be expected to show signals for each unique carbon atom.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded carbon and would appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.

Methine Carbon (-CHPh₂): The signal for the methine carbon of the diphenylacetyl group would appear in the aliphatic region, typically between 50-65 ppm.

Aromatic Carbons: The spectrum would display a series of signals in the aromatic region (typically 110-150 ppm). This would include signals for the two equivalent phenyl rings of the diphenylacetyl group (showing four distinct peaks: one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon) and the 2,6-dichlorophenyl group (showing four distinct peaks, two of which would be for the chlorine-substituted carbons).

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques would be employed.

Solid-State NMR: Solid-state NMR could provide valuable information about the molecule's structure and dynamics in the solid phase, complementing the data obtained from X-ray crystallography. It can be used to study polymorphism and to determine internuclear distances and molecular orientations in non-crystalline or poorly crystalline samples.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of a compound. An experimental analysis of this compound would be expected to reveal characteristic vibrational modes corresponding to its distinct structural components.

In a typical FT-IR and Raman spectrum of this compound, specific frequency regions would be of particular interest. For instance, the carbonyl (C=O) stretching vibration of the amide group would be expected to produce a strong absorption band in the FT-IR spectrum, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration, if present in a primary or secondary amide, would appear in the region of 3200-3500 cm⁻¹, though this specific compound is a tertiary amide and thus will not show this band.

The aromatic C-H stretching vibrations of the diphenyl and dichlorophenyl rings would likely be observed above 3000 cm⁻¹. Vibrations associated with the carbon-carbon bonds within the aromatic rings would generate signals in the 1400-1600 cm⁻¹ region. The carbon-nitrogen (C-N) stretching of the amide linkage typically appears in the 1200-1350 cm⁻¹ range. Furthermore, the carbon-chlorine (C-Cl) bonds of the dichlorophenyl group would exhibit characteristic stretching vibrations at lower frequencies, generally in the 600-800 cm⁻¹ region.

The complementary nature of FT-IR and Raman spectroscopy would be crucial. While the polar carbonyl group would show a strong FT-IR signal, the non-polar aromatic ring vibrations might be more prominent in the Raman spectrum. By comparing the experimental spectra with theoretical calculations and data from similar known compounds, a detailed assignment of the observed vibrational bands could be achieved, confirming the molecular structure and providing insights into its conformational properties.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amide | C=O stretch | 1630 - 1680 |

| Aromatic Rings | C-H stretch | > 3000 |

| C=C stretch | 1400 - 1600 | |

| Amide | C-N stretch | 1200 - 1350 |

| Dichlorophenyl | C-Cl stretch | 600 - 800 |

This table represents generalized expected values and would require experimental data for confirmation and precise assignment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₀H₁₅Cl₂NO), HRMS would provide an accurate mass measurement of the molecular ion, which can be used to confirm its chemical formula.

In addition to accurate mass determination, HRMS coupled with fragmentation techniques (such as MS/MS) would offer valuable structural information. By inducing fragmentation of the parent molecule and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule.

A plausible fragmentation pattern for this compound could involve the cleavage of the amide bond. This would likely generate fragment ions corresponding to the diphenylacetyl group and the N-(2,6-dichlorophenyl) moiety. For instance, the loss of the diphenylmethyl radical (•CH(C₆H₅)₂) from the molecular ion would be a potential fragmentation pathway. Another possibility is the cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of a diphenylketene (B1584428) radical cation and a dichlorophenyl radical.

The isotopic pattern of the molecular ion and its fragments would be particularly informative due to the presence of two chlorine atoms. The characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl would result in a distinctive pattern for any chlorine-containing fragment, aiding in its identification and confirming the number of chlorine atoms present.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment Ion | Chemical Formula | Description |

| [C₁₄H₁₁O]⁺ | Diphenylacetyl cation | |

| [C₆H₃Cl₂N]⁺• | 2,6-Dichlorophenylnitrene radical cation | |

| [C₁₃H₉]⁺ | Fluorenyl cation (from rearrangement) | |

| [C₆H₅]⁺ | Phenyl cation | |

| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |

This table presents hypothetical fragment ions, and their actual observation and relative abundances would need to be confirmed through experimental HRMS analysis.

Theoretical Chemistry and Computational Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and reactivity of molecules. These calculations provide a theoretical framework for understanding the fundamental properties of N-(2,6-dichlorophenyl)-2,2-diphenylacetamide.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For N-phenylacetamide derivatives, these calculations help in understanding the electronic charge transfer that can occur within the molecule.

HOMO-LUMO Analysis Data

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.03 | Indicates electron-donating capability. |

| LUMO Energy | -1.41 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 3.62 | Relates to chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For amide-containing compounds, MEP analysis helps in identifying the reactive sites, such as the electronegative oxygen atom of the carbonyl group.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. For instance, the characteristic stretching vibration of the amide C=O group is typically observed in the range of 1640-1680 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be computed, providing valuable information about the chemical environment of the nuclei within the molecule.

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions can be predicted, which correspond to the absorption of light in the UV-Vis region. This helps in understanding the electronic structure and chromophores present in the molecule.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. youtube.com By integrating Newton's equations of motion, MD simulations provide insights into the conformational dynamics and the influence of the solvent on the molecule's behavior. youtube.com

For molecules like this compound, MD simulations can explore the accessible conformations by sampling the potential energy surface over time. This is crucial for understanding the molecule's flexibility and identifying its preferred shapes in different environments.

Molecular Docking Studies for Putative Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Derivatives of diphenylacetamide have been investigated as potential inhibitors for various enzymes. researchgate.netorientjchem.org Molecular docking studies have been employed to explore the binding of these compounds to the active sites of enzymes like cyclooxygenase (COX) and tubulin. researchgate.netorientjchem.orgnih.govnih.gov

These studies provide valuable information on the binding affinity, typically expressed as a docking score or binding energy, and the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. For example, docking studies of similar compounds into the COX-2 active site have helped to rationalize their inhibitory activity and selectivity. mdpi.comkoreascience.kr The binding energy of a ligand to its target can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. nih.govnih.gov

Molecular Docking Data for Related Compounds

| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Diphenylacetamide Derivative | COX-2 | -8.1 to -10.6 | ARG120, TYR355, SER530 |

| Pyrrole-based Carboxamide | Tubulin (Colchicine site) | -9.39 to -9.91 | LYS254, ASN101, THR179 |

| N-phenylacetamide conjugate | Carbonic Anhydrase II | -5.87 (Kᵢ in nM) | HIS94, HIS96, HIS119 |

Binding Site Prediction and Interaction Modes

While specific molecular docking studies for this compound are not extensively documented in the current body of literature, research on structurally analogous compounds provides a theoretical framework for predicting its potential binding sites and interaction modes. Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Studies on similar acetamide (B32628) derivatives have often identified cyclooxygenase (COX) enzymes as potential targets. For instance, molecular docking studies on a series of 2-chloro-N,N-diphenylacetamide derivatives have been conducted to investigate their interaction with COX-1 and COX-2 enzymes. researchgate.net Similarly, phenoxyacetanilide derivatives have been docked against the COX-2 enzyme to elucidate their binding mechanisms. semanticscholar.org

A theoretical model of interaction modes could include:

Hydrophobic Interactions: The two phenyl rings of the diphenylacetamide group and the dichlorophenyl ring are expected to form significant hydrophobic interactions with nonpolar amino acid residues.

Hydrogen Bonding: The amide nitrogen and carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively, and could interact with polar residues such as arginine, serine, or tyrosine.

Halogen Bonding: The chlorine atoms on the phenyl ring may participate in halogen bonding with electron-donating atoms in the protein's active site.

The following table summarizes findings from molecular docking studies on compounds structurally related to this compound, offering insights into potential interaction modes.

| Compound Class | Target Enzyme | Potential Interacting Residues (Example) | Reference |

| 2-chloro-N,N-diphenylacetamide derivatives | COX-1/COX-2 | Not specified in the abstract | researchgate.net |

| Phenoxyacetanilide derivatives | COX-2 | Not specified in the abstract | semanticscholar.org |

Binding Affinity Estimation (Computational)

For example, a study on phenoxyacetanilide derivatives reported a docking score of -8.9 Kcal/mol for the most potent compound against the COX-2 enzyme, indicating a strong theoretical binding affinity. semanticscholar.org Such values are calculated based on the intermolecular interactions predicted in the docking simulation, including van der Waals forces, electrostatic interactions, and hydrogen bonding.

The estimated binding affinity for this compound would be influenced by the presence of the two chlorine atoms on the phenyl ring and the two phenyl groups on the acetamide moiety. These features can enhance binding through increased hydrophobic and potentially halogen bonding interactions compared to simpler acetamide structures.

The following table presents examples of computationally estimated binding affinities for related acetamide derivatives.

| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Reference |

| 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide (RKS-1) | COX-2 | -8.9 | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Development and Validation)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While a specific QSAR model for this compound has not been detailed, studies on analogous N-arylphenyl-2,2-dichloroacetamide derivatives have demonstrated the utility of this approach.

In a representative study, QSAR models were developed to predict the cytotoxic activity of N-arylphenyl-2,2-dichloroacetamide analogues against a human non-small cell lung cancer cell line. nih.gov The development and validation of such a model typically involve the following steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. This ensures the model is robust and can accurately predict the activity of new, untested compounds.

For the N-arylphenyl-2,2-dichloroacetamide analogues, a genetic algorithm combined with partial least squares (GA-PLS) was found to be the most effective method, yielding a model that could predict 90% of the variance in the experimental data. nih.gov Such models can be instrumental in designing new, more potent analogues.

The following table summarizes the key aspects of a QSAR study on related compounds.

| Compound Series | Biological Activity | QSAR Method | Key Finding | Reference |

| N-arylphenyl-2,2-dichloroacetamide analogues | Cytotoxic activity | GA-PLS | The model predicted 90% of the activity variance. | nih.gov |

In Silico Prediction of Biotransformation Pathways

In silico tools play a crucial role in predicting the metabolic fate of chemical compounds, including this compound. These computational models can identify potential sites of metabolism and predict the structures of likely metabolites. This information is vital in early drug discovery to anticipate the metabolic stability and potential formation of reactive or toxic metabolites.

Several software platforms are available for in silico metabolism prediction, such as GLORYx, BioTransformer, SyGMa, and MetaTrans. nih.gov These tools utilize different approaches, including rule-based systems that codify known biotransformation reactions and machine learning models trained on extensive metabolic data.

For a compound like this compound, in silico predictions would likely highlight several potential biotransformation pathways:

Hydroxylation: The aromatic rings (both the dichlorophenyl and the diphenyl groups) are susceptible to hydroxylation, primarily at the para-position, mediated by cytochrome P450 (CYP) enzymes.

N-dealkylation: While this compound does not have N-alkyl groups, this is a common pathway for related structures.

Amide Hydrolysis: The amide bond could be cleaved, leading to the formation of 2,6-dichloroaniline (B118687) and 2,2-diphenylacetic acid.

Conjugation: The hydroxylated metabolites could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

A study on a different N-(2,6-dichlorophenyl) acetamide derivative, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA), utilized the admetSAR platform to predict its absorption properties, demonstrating the application of in silico tools for this class of compounds. nih.gov

The following table lists common in silico tools and the types of metabolic predictions they can provide.

| In Silico Tool | Prediction Approach | Potential Application for this compound | Reference |

| GLORYx | Machine learning and rule-based systems | Prediction of phase I and phase II metabolites | nih.gov |

| BioTransformer | Knowledge-based system | Prediction of phase I reactions | nih.gov |

| SyGMa | Rule-based system | Prediction of a broad range of phase I and phase II metabolites | nih.gov |

| admetSAR | Predictive modeling | Prediction of absorption, distribution, metabolism, and excretion properties | nih.gov |

Structure Activity Relationship Sar Studies: Mechanistic and Theoretical Aspects

Impact of N-Substitution Pattern on Molecular Interactions and Mode of Action

The N-substitution pattern of an acetamide (B32628) derivative plays a pivotal role in defining its three-dimensional conformation and, consequently, its molecular interactions. In the case of N-(2,6-dichlorophenyl)-2,2-diphenylacetamide, the presence of two chlorine atoms at the ortho positions of the N-phenyl ring introduces significant steric hindrance. This steric bulk forces the phenyl ring to adopt a twisted conformation relative to the plane of the amide linkage.

This fixed, out-of-plane orientation of the N-aryl ring can influence the mode of action in several ways:

Receptor Pocket Fit: The twisted geometry may allow the molecule to fit into specific binding pockets that would not accommodate a more planar analogue. This can lead to enhanced selectivity for a particular target.

Reduced Rotational Freedom: The steric hindrance from the ortho-substituents reduces the number of accessible conformations, which can be entropically favorable upon binding to a receptor.

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can influence the electronic environment of the amide bond, potentially affecting its hydrogen-bonding capabilities.

The substitution pattern on the N-phenyl ring is therefore a critical factor in establishing the foundational structure for molecular recognition.

Role of Halogenation (Specifically Dichloro Substitution) on Aromatic Rings in Modulating Theoretical Activity

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The dichloro substitution at the 2 and 6 positions of the N-phenyl ring in this compound has several theoretical implications for its activity.

In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with anticonvulsant activity, the introduction of a trifluoromethyl group, another electron-withdrawing substituent, was found to be essential for activity. nih.gov While not a direct analogue, this suggests that the electronic nature of the substituents on the N-phenyl ring can be a key determinant of biological efficacy.

The presence of halogens can also introduce the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center. This can lead to additional stabilizing interactions within a receptor binding site, further enhancing affinity.

The following table summarizes the potential effects of the dichloro substitution pattern:

| Feature | Effect | Implication for Theoretical Activity |

| Steric Hindrance | Enforces a twisted conformation between the N-phenyl ring and the acetamide group. | Defines a specific 3D shape for receptor binding, potentially increasing selectivity. |

| Electronic Properties | Chlorine atoms are electron-withdrawing. | Modulates the electronic landscape of the molecule, potentially influencing binding interactions. |

| Lipophilicity | Increases the overall lipophilicity of the molecule. | Can affect membrane permeability and interactions with hydrophobic pockets of a target. |

| Metabolic Stability | The C-Cl bond is generally stable to metabolic degradation. | May increase the biological half-life of the compound. |

Influence of Diphenylacetamide Core Modifications on Ligand-Target Recognition

The diphenylacetamide core is a crucial component of the molecule, presenting two phenyl rings in a specific spatial arrangement. This bulky, hydrophobic moiety is likely to be involved in significant van der Waals and hydrophobic interactions with a biological target.

Studies on other diphenylacetamide derivatives have highlighted the importance of this structural element. For instance, a series of diphenylacetamides were identified as inhibitors of the CXCR7 receptor, indicating that this core can effectively interact with protein binding sites. nih.gov In another study on N-substituted 2-arylacetamides, the nature of the aryl groups was shown to be a determinant of biological activity. nih.gov

Modifications to the diphenylacetamide core would be expected to have a profound impact on ligand-target recognition:

Substitution on the Phenyl Rings: Adding substituents to the phenyl rings of the diphenylmethyl group would alter their electronic properties and steric profile. This could be used to probe the binding pocket for additional interactions or to fine-tune the existing ones.

Replacement of Phenyl Rings: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems could explore different spatial and electronic requirements of the binding site.

Modification of the Acetamide Linker: Altering the length or flexibility of the acetamide linker would change the distance and relative orientation between the N-(2,6-dichlorophenyl) group and the diphenylmethyl moiety, likely disrupting the optimal binding conformation.

The diphenylmethyl group provides a large, conformationally constrained hydrophobic surface that is a key feature for molecular recognition.

Stereochemical Effects on Proposed Molecular Recognition and Binding Efficacy (if applicable)

Stereochemistry is a critical factor in the biological activity of many pharmaceutical agents, as enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. mdpi.com However, this compound is an achiral molecule. It does not possess any stereocenters and cannot exist as enantiomers or diastereomers.

Therefore, stereochemical effects are not applicable to the molecular recognition and binding efficacy of this specific compound. Any biological activity observed would not be dependent on stereoisomerism. While this simplifies the SAR, it also means that potency and selectivity cannot be optimized through the selection of a specific stereoisomer, a common strategy in drug development.

Identification of Critical Pharmacophoric Elements through SAR Analysis

Based on the analysis of the structural components of this compound and comparison with related compounds, a hypothetical pharmacophore can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. researchgate.net

The critical pharmacophoric elements for this compound are likely to include:

Two Ortho-Halogen Substituents on an N-Aryl Ring: These act as conformational locks, forcing a twisted geometry. This suggests a binding pocket that accommodates or requires this non-planar arrangement.

A Central Amide Linker: This group can act as a hydrogen bond acceptor (via the carbonyl oxygen) and provides a rigid connection between the two main aromatic portions of the molecule.

Two Hydrophobic Aromatic Rings (Diphenylmethyl Moiety): These provide a large, well-defined hydrophobic surface for van der Waals or pi-stacking interactions with the target. The specific spatial orientation of these two rings is likely crucial.

A schematic representation of the proposed pharmacophore is presented below:

| Pharmacophoric Feature | Description | Putative Role in Binding |

| Aromatic Ring 1 (2,6-dichlorophenyl) | An electron-deficient aromatic ring with significant steric bulk at the ortho positions. | Provides steric constraints leading to a specific conformation and potentially engages in pi-pi or halogen bonding interactions. |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the acetamide group. | Forms a key hydrogen bond with a donor group in the receptor. |

| Hydrophobic Feature 1 (Phenyl Ring A) | One of the phenyl rings of the diphenylmethyl group. | Engages in hydrophobic interactions within the binding pocket. |

| Hydrophobic Feature 2 (Phenyl Ring B) | The second phenyl ring of the diphenylmethyl group. | Engages in hydrophobic interactions, with a specific spatial relationship to Phenyl Ring A. |

This pharmacophore model suggests that the precise three-dimensional arrangement of these features, dictated by the steric influence of the 2,6-dichloro substitution, is the primary determinant of the compound's theoretical biological activity.

Investigation of Molecular Targets and Binding Mechanisms in Vitro/mechanistic Focus

Strategies for Putative Molecular Target Identification

Identifying the specific protein or proteins that a small molecule interacts with is a critical first step. Without this knowledge, understanding the compound's mechanism of action is impossible. Modern proteomics and genetic techniques offer powerful platforms for this purpose.

Affinity Proteomics: This technique is a primary method for "fishing" for the binding partners of a small molecule from a complex biological sample, such as a cell lysate. The general workflow involves immobilizing N-(2,6-dichlorophenyl)-2,2-diphenylacetamide onto a solid support (e.g., magnetic beads or a chromatography resin) to create an "affinity matrix." This matrix is then incubated with a proteome, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. This approach can provide a direct physical link between the compound and its potential targets. nih.gov

Chemical Genetics: This approach uses small molecules as tools to perturb protein function in a manner analogous to traditional genetic mutations. To identify targets of this compound, one could perform a phenotypic screen (e.g., measuring cell viability or a specific signaling pathway) across a panel of genetically modified cell lines, such as a library of knockout or overexpression clones. A pattern of hypersensitivity or resistance to the compound in cells with altered levels of a specific protein can strongly suggest that this protein is a direct target or a critical component of the targeted pathway.

Biophysical Characterization of this compound-Target Interactions

Once putative targets are identified, the next step is to validate and quantify the binding interaction using biophysical methods. These techniques measure the physical parameters of binding, providing crucial information on affinity, stoichiometry, and thermodynamics.

Isothermal Titration Calorimetry (ITC): ITC is a highly rigorous, in-solution technique that directly measures the heat released or absorbed during a binding event. tainstruments.comuspto.gov By titrating this compound into a solution containing a potential target protein, ITC can determine all binding parameters in a single experiment: the binding affinity (Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). uspto.gov This thermodynamic signature provides deep insight into the nature of the forces driving the interaction. For a robust experiment, concentrations should be chosen carefully to ensure the 'c-value' (the product of the cell concentration and the binding affinity) is within an optimal range, typically between 5 and 500. malvernpanalytical.com

Table 1: Illustrative Isothermal Titration Calorimetry Data for the Interaction Between this compound and a Putative Target Protein. This table presents hypothetical data for demonstrative purposes.

| Parameter | Value | Unit | Description |

| Stoichiometry (n) | 1.05 | - | Molar ratio of compound to protein in the complex. |

| Affinity (Kd) | 150 | nM | Dissociation constant, indicating the strength of the binding. |

| Enthalpy (ΔH) | -8.5 | kcal/mol | Heat change upon binding; negative value indicates an exothermic reaction. |

| Entropy (ΔS) | 12.2 | cal/mol·K | Change in the system's disorder upon binding. |

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time. cnr.itspringernature.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU). cnr.it This allows for the determination of the association rate (ka) and dissociation rate (kd) of the interaction, from which the equilibrium dissociation constant (Kd) can be calculated. The real-time nature of SPR is particularly useful for studying the kinetics of binding. nih.gov

Mechanistic Elucidation of Target Modulation

Characterizing the binding affinity is not sufficient; it is also necessary to understand the functional consequence of that binding. This involves assays that measure how this compound modulates the biological activity of its target.

Enzyme Kinetics: If the identified target is an enzyme, kinetic assays are performed to determine if the compound acts as an inhibitor or an activator. For an inhibitor, experiments would be conducted by measuring the enzyme's reaction rate at various substrate and compound concentrations. This can reveal the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine the compound's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).

Receptor Binding Assays: If the target is a receptor, competitive binding assays are commonly used. These assays measure the ability of this compound to displace a known, labeled ligand (often a radioligand) from the receptor. nih.gov The concentration at which the compound displaces 50% of the labeled ligand is its IC₅₀ value. Subsequent functional assays (e.g., measuring second messenger levels like cAMP) would be required to determine if the compound is an agonist (activates the receptor) or an antagonist (blocks the receptor from its endogenous ligand).

Table 2: Illustrative Enzyme Inhibition Data for this compound Against a Putative Kinase Target. This table presents hypothetical data for demonstrative purposes.

| Kinase Target | IC₅₀ (nM) | Mode of Inhibition | Assay Method |

| Kinase A | 75 | ATP-Competitive | Radiometric Filter Binding |

| Kinase B | >10,000 | Not Determined | Luminescence-Based |

| Kinase C | 450 | Non-Competitive | Fluorescence Resonance Energy Transfer (FRET) |

Structural Biology Approaches to Ligand-Target Complexes

To gain the most detailed understanding of the binding interaction, structural biology techniques are employed to visualize the compound-target complex at an atomic level. This information is invaluable for explaining the compound's potency and selectivity and for guiding future efforts in structure-based drug design.

Co-crystallography: X-ray crystallography is a powerful method for determining the three-dimensional structure of molecules. In co-crystallography, the target protein is crystallized in the presence of this compound. The resulting crystal, containing the protein-ligand complex, is then exposed to an X-ray beam. The diffraction pattern produced can be used to calculate an electron density map, from which the atomic coordinates of the protein and the bound compound can be determined. This reveals the precise binding pose of the compound and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms with the protein's amino acid residues.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or proteins that are difficult to crystallize, Cryo-EM has emerged as a revolutionary alternative. In this technique, the sample of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to capture thousands of two-dimensional images of the individual complexes from different angles. These images are computationally reconstructed to generate a three-dimensional density map of the complex, often at near-atomic resolution.

Computational and Experimental Validation of Predicted Targets

Computational methods are increasingly used at the outset of target identification efforts to predict potential interactions, thereby narrowing the field of candidates for experimental validation. scienceopen.com

Computational Prediction: Ligand-based and structure-based computational approaches can be used to generate hypotheses about the molecular targets of this compound. Ligand-based methods, such as chemical similarity searching, compare the compound's structure to databases of molecules with known biological activities. chemrxiv.orgscispace.com A high degree of similarity to a known inhibitor of a particular protein suggests that this compound may also bind to that protein. Structure-based methods, like molecular docking, require a known 3D structure of a potential target protein. The compound is computationally "docked" into the protein's binding site, and scoring functions are used to predict the binding pose and estimate the binding affinity. nih.gov

Experimental Validation: It is crucial that any targets predicted through computational means are subsequently validated through direct experimental testing. The putative targets identified by in silico screening would be procured or expressed, and their interaction with this compound would be tested using the biophysical (e.g., ITC, SPR) and functional (e.g., enzyme kinetics) assays described in the preceding sections. This synergy between computational prediction and experimental validation provides a powerful and efficient workflow for mapping the molecular interactions of a novel compound.

Mechanistic Studies of Cellular and Subcellular Modulatory Roles in Vitro Models

Advanced Analytical Methodologies for Characterization and Quantification

Development and Validation of Chromatographic Methods (HPLC, GC) for Purity and Content Determination

Chromatographic techniques are fundamental for assessing the purity and determining the content of N-(2,6-dichlorophenyl)-2,2-diphenylacetamide in bulk material and formulated products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is typically the preferred approach for the analysis of aromatic amides due to its robustness and versatility. Method development would focus on achieving optimal separation of the main compound from potential process-related impurities and degradation products. A typical method would be developed and validated according to International Conference on Harmonisation (ICH) guidelines. longdom.orgnih.gov

An exemplary RP-HPLC method could utilize a C18 stationary phase, which provides effective separation for non-polar to moderately polar compounds. longdom.orgresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to ensure resolution of all relevant peaks. longdom.orgwisdomlib.org Detection is commonly performed using a UV detector, set at a wavelength where the aromatic chromophores of the molecule exhibit significant absorbance, for instance, around 210-280 nm. longdom.orgglobalresearchonline.net

Validation of the HPLC method is critical to ensure its reliability. nih.gov This process involves demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. globalresearchonline.net

Interactive Table 1: Representative HPLC Method Validation Parameters This table contains hypothetical data based on typical validation results for similar analytical methods.

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | r² ≥ 0.998 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.2% |

| Precision (RSD%) | RSD ≤ 2.0% | < 1.5% |

| LOD (µg/mL) | Signal-to-Noise ≥ 3:1 | 0.04 µg/mL |

| LOQ (µg/mL) | Signal-to-Noise ≥ 10:1 | 0.12 µg/mL |

| Specificity | Peak purity index > 0.999; No interference at the retention time of the analyte | Pass |

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its high molecular weight and polarity, GC is invaluable for the determination of volatile organic impurities, such as residual solvents from the manufacturing process. nih.gov

For the analysis of the compound itself or less volatile impurities, derivatization may be necessary to increase volatility and thermal stability. researchgate.netjfda-online.com Common derivatization techniques include silylation or acylation, which target the active hydrogen on the amide nitrogen (if present) or other functional groups on related impurities. sigmaaldrich.comgcms.cz The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). mdpi.com A flame ionization detector (FID) provides excellent sensitivity for organic compounds, making it suitable for purity assays.

Interactive Table 2: Illustrative GC Method Parameters This table contains hypothetical data for a GC method.

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow 1.5 mL/min |

| Injector Temperature | 280 °C |

| Detector (FID) Temperature | 300 °C |

| Oven Program | Initial 150 °C, ramp at 15 °C/min to 300 °C, hold for 10 min |

| Injection Mode | Split (e.g., 20:1 ratio) |

Mass Spectrometry (MS/MS, HRMS) Techniques for Identification and Quantification in Complex Matrices

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and its related impurities. americanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS)

MS/MS, or tandem mass spectrometry, provides detailed structural information through collision-induced dissociation (CID) experiments. nih.gov After ionization (commonly via electrospray ionization, ESI), the protonated molecule [M+H]⁺ is selected and subjected to fragmentation. The resulting fragment ions provide a fingerprint that can confirm the compound's identity and help elucidate the structures of unknown impurities. researchgate.net

For this compound, key fragmentation pathways would likely include:

Amide Bond Cleavage: A primary fragmentation would involve the cleavage of the amide bond, leading to the formation of the diphenylacetyl cation and the 2,6-dichloroaniline (B118687) neutral or radical species, or vice-versa. ucalgary.ca

Diphenylmethyl Moiety Fragmentation: The diphenylacetyl fragment could further lose a carbonyl group (CO) to yield the stable diphenylmethyl cation (benzhydryl cation).

Dichlorophenyl Moiety Fragmentation: Cleavage patterns involving the loss of chlorine atoms from the dichlorophenyl ring can also be observed.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, typically to four or five decimal places, which allows for the determination of the elemental composition of an ion. measurlabs.com This capability is crucial for confirming the identity of the target compound and for identifying unknown impurities, as it can distinguish between species with the same nominal mass but different elemental formulas (isobars). americanpharmaceuticalreview.comthermofisher.com

Interactive Table 3: HRMS Data for this compound This table contains calculated data.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₅Cl₂NO |

| Monoisotopic Mass (Calculated) | 367.0531 g/mol |

| [M+H]⁺ Ion (Calculated) | 368.0609 m/z |

| [M+Na]⁺ Ion (Calculated) | 390.0428 m/z |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy, Quantitative NMR)

Spectroscopic methods offer alternative and often complementary approaches for the quantification of this compound.

UV-Vis Spectroscopy

UV-Visible spectroscopy is a straightforward and robust technique for quantifying compounds with chromophores. The multiple aromatic rings in this compound ensure strong UV absorbance. Quantification is based on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. The method involves measuring the absorbance at a specific wavelength (λmax) and calculating the concentration using a calibration curve prepared from standards of known concentration. The electronic spectra of aromatic amides typically show strong absorptions arising from π → π* transitions. researchgate.netresearchgate.net

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity or concentration of a substance without the need for an identical reference standard of the analyte. acs.orgnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. govst.edu

For a purity assay of this compound, a precisely weighed amount of the sample is mixed with a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). enovatia.com By comparing the integral of a well-resolved signal from the analyte (e.g., the unique methine proton of the diphenylacetyl group) with the integral of a signal from the internal standard, the absolute purity of the sample can be calculated with high accuracy and precision. acs.org qNMR is particularly valuable as it is orthogonal to chromatographic methods and can detect impurities that may not have a UV chromophore. nih.gov

Interactive Table 4: Principle of Purity Calculation by qNMR This table outlines the formula and parameters used in a hypothetical qNMR calculation.

| Parameter | Symbol | Description |

|---|---|---|

| Purity of Analyte | Purityanalyte | (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (Wstd / Wanalyte) × Puritystd |

| Integral Value | I | Integrated area of the selected NMR signal for the analyte or standard. |

| Number of Protons | N | Number of protons corresponding to the integrated signal. |

| Molecular Weight | MW | Molecular weight of the analyte or standard. |

| Weight | W | Weight of the analyte or standard. |

| Purity of Standard | Puritystd | Certified purity of the internal standard. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide the highest degree of selectivity and sensitivity for comprehensive analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark technique for the trace-level quantification of compounds in complex matrices, such as biological fluids or environmental samples. rsc.orguliege.be The technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. youtube.com For quantification, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring reliable quantification even at very low concentrations. chemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. longdom.orgresearchgate.net It is an ideal tool for the definitive identification and quantification of volatile and semi-volatile impurities. nih.gov When a sample is analyzed by GC-MS, each peak that elutes from the GC column is analyzed by the mass spectrometer, generating a mass spectrum. This spectrum serves as a chemical fingerprint that can be compared against spectral libraries (e.g., NIST) for positive identification of unknown impurities. mdpi.com

Theoretical Metabolism and Biotransformation Pathways

Computational Prediction of Metabolites and Metabolic Sites

Computational, or in silico, models are valuable tools in modern toxicology and drug development for predicting the metabolic fate of novel chemical entities. These models use algorithms based on known metabolic reactions and enzyme substrate specificities to identify potential sites of metabolism on a molecule and predict the structures of the resulting metabolites.

For N-(2,6-dichlorophenyl)-2,2-diphenylacetamide, computational models would likely identify several key sites susceptible to metabolic attack. The primary locations for metabolism can be predicted based on the functional groups present: the two phenyl rings of the diphenylacetamide moiety, the dichlorinated phenyl ring, and the amide linkage.

Key Predicted Metabolic Sites:

Aromatic Rings: The unsubstituted phenyl rings and the dichlorophenyl ring are susceptible to aromatic hydroxylation. The para-position of the phenyl rings is often the most favored site for oxidation due to steric accessibility and electronic factors.

Amide Bond: The amide linkage is a potential site for hydrolytic cleavage.

Aliphatic Carbon: Although less common for this structure, the carbon atom of the diphenylmethyl group could be a minor site for hydroxylation.